

1-Ethynyl-4-nitrobenzene: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethynyl-4-nitrobenzene*

Cat. No.: *B013769*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is an organic compound featuring a nitro group and an ethynyl group attached to a benzene ring. This unique bifunctional structure makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acetylenic proton, while the ethynyl group serves as a handle for various coupling reactions, most notably in the construction of complex molecular architectures. This guide provides a detailed overview of its physicochemical properties, spectral characteristics, a standard experimental protocol for its synthesis, and its key applications in research.

Physicochemical Properties

The fundamental physicochemical data for **1-Ethynyl-4-nitrobenzene** are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

Property	Value	Source
IUPAC Name	1-Ethynyl-4-nitrobenzene	
CAS Number	937-31-5	
Molecular Formula	C ₈ H ₅ NO ₂	
Molecular Weight	147.13 g/mol	
Appearance	Yellow to brown crystalline powder or solid	
Melting Point	149-152 °C	
Boiling Point	276.5±25.0 °C (Predicted)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate	
Density	1.3±0.1 g/cm ³ (Predicted)	
pKa	19.33±0.20 (Predicted)	
LogP	2.15 (Predicted)	

Spectroscopic Data

- ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.22 (d, J=8.8 Hz, 2H), 7.66 (d, J=8.8 Hz, 2H), 3.25 (s, 1H). The two doublets correspond to the aromatic protons, and the singlet represents the acetylenic proton.
- ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 147.9, 133.5, 129.1, 123.7, 82.1, 81.9.
- Infrared (IR): Key peaks typically appear around 3290 cm⁻¹ (alkynyl C-H stretch), 2110 cm⁻¹ (C≡C stretch), and 1520, 1340 cm⁻¹ (nitro N-O stretches).

Experimental Protocol: Synthesis via Sonogashira Coupling

A common and efficient method for synthesizing **1-Ethynyl-4-nitrobenzene** is the Sonogashira coupling of a halo-nitrobenzene with a protected acetylene source, followed by deprotection. The following protocol is a representative example.

Objective: To synthesize **1-Ethynyl-4-nitrobenzene** from 1-iodo-4-nitrobenzene and (trimethylsilyl)acetylene.

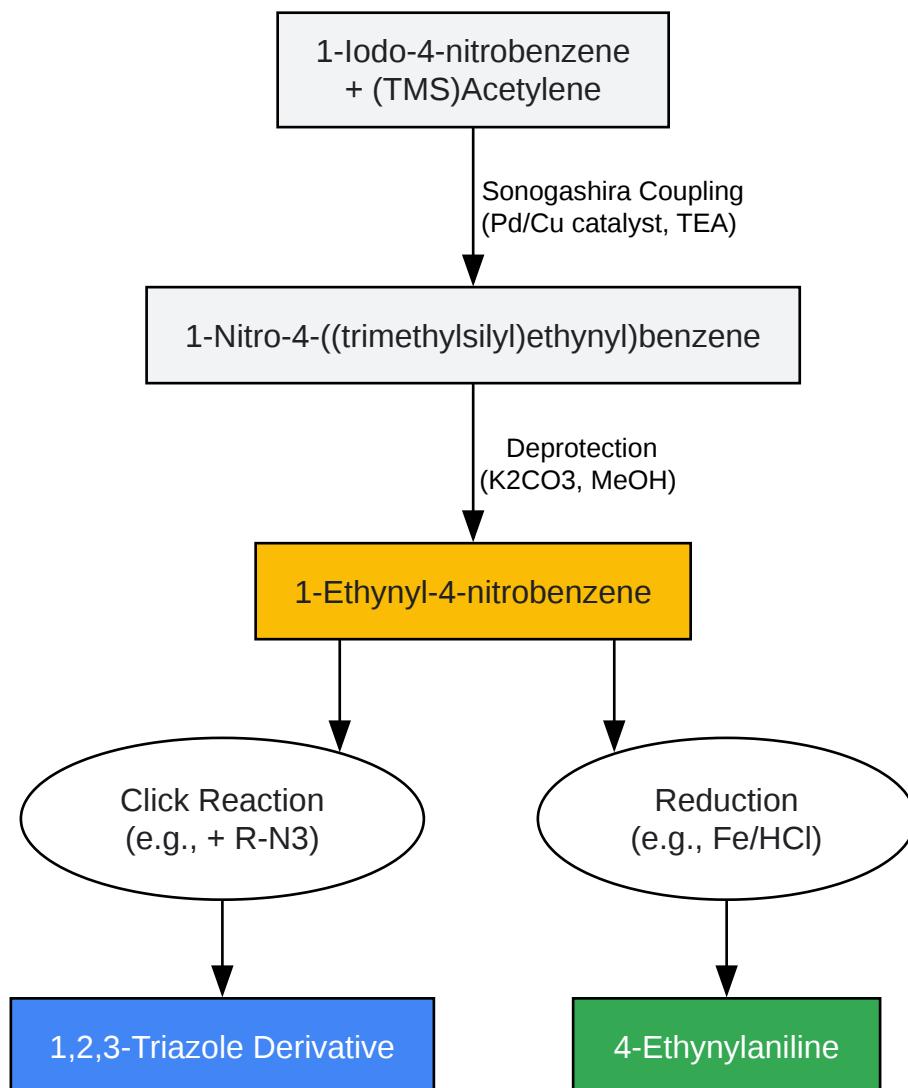
Materials:

- 1-iodo-4-nitrobenzene
- (Trimethylsilyl)acetylene
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$]
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Step 1: Sonogashira Coupling.
 - To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-nitrobenzene (1.0 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 eq), and CuI (0.04 eq).

- Add anhydrous THF and anhydrous triethylamine (2.0 eq).
- To this stirring mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
- Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude TMS-protected product.
- Step 2: Deprotection of the Silyl Group.
 - Dissolve the crude 1-nitro-4-((trimethylsilyl)ethynyl)benzene from the previous step in a mixture of methanol and dichloromethane.
 - Add potassium carbonate (2.0 eq) to the solution.
 - Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
 - Once the reaction is complete, neutralize the mixture with dilute HCl.
 - Extract the product with dichloromethane (3x).
 - Combine the organic layers, wash with saturated $NaHCO_3$ and brine, dry over anhydrous $MgSO_4$, and concentrate in vacuo.
- Step 3: Purification.
 - Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford **1-Ethynyl-4-nitrobenzene** as a yellow solid.


Reactivity and Applications

The dual functionality of **1-Ethynyl-4-nitrobenzene** makes it a versatile reagent in organic synthesis.

- Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
- Cross-Coupling Reactions: It can undergo further Sonogashira, Suzuki, or other cross-coupling reactions at the alkyne position.
- Reduction: The nitro group can be readily reduced to an amine, providing a route to 4-ethynylaniline, another important bifunctional building block. This allows for subsequent derivatization, such as amide bond formation.
- Material Science: It serves as a precursor for synthesizing conjugated polymers and organic electronic materials, where the nitro group can be used to tune the electronic properties of the final material.

Workflow and Reaction Diagram

The following diagram illustrates the synthetic pathway and subsequent functionalization of **1-Ethynyl-4-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway and key reactions of **1-Ethynyl-4-nitrobenzene**.

Safety Information

1-Ethynyl-4-nitrobenzene is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

- To cite this document: BenchChem. [1-Ethynyl-4-nitrobenzene: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b013769#physicochemical-properties-of-1-ethynyl-4-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com